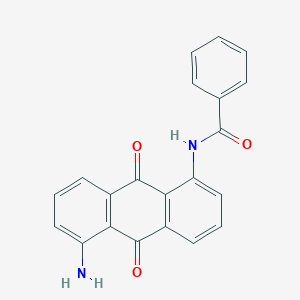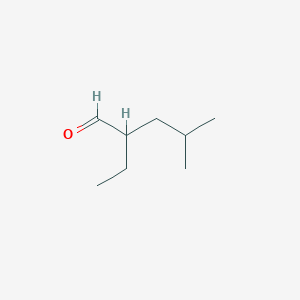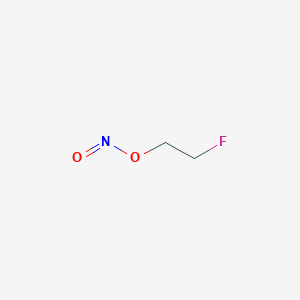
Silver citrate
Overview
Description
Silver citrate is an organic compound that belongs to the class of tricarboxylic acids and derivatives. It is composed of silver ions and citrate ions, forming a complex with the molecular formula C₆H₅Ag₃O₇ . This compound is known for its antimicrobial properties and is used in various applications, including medicine, industry, and scientific research.
Mechanism of Action
Target of Action
Silver citrate, also known as Trithis compound, is a compound that primarily targets microbial cells . It is known for its antimicrobial properties and is often used in various applications such as medical devices, textiles, and food containers . The primary targets of this compound are the cellular components of these microbes .
Mode of Action
The interaction of this compound with its targets results in significant changes in the microbial cells. This compound nanoparticles can enter cells and interact with various cellular components . The formation of this compound complexes with key antioxidant enzymes has been observed, which can lead to conformational changes in these enzymes and impair their enzymatic activity . This interaction can disrupt the normal functioning of the microbial cells, leading to their death .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been suggested that this compound can induce changes in some antioxidant enzymes and enzymes of the Krebs’ cycle . This can disrupt the normal metabolic processes of the microbial cells, leading to their death .
Pharmacokinetics
It is known that the size, coating, and aggregation state of this compound nanoparticles can significantly influence their bioavailability .
Result of Action
The action of this compound results in molecular and cellular effects that lead to the death of microbial cells . The interaction of this compound with cellular components can cause oxidative stress, endoplasmic reticulum stress, and hypoxic stress, among other effects . These stresses can trigger cascades of signaling that eventually lead to organelle autophagy and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of electrolytes in the environment can affect the stability and aggregation of this compound nanoparticles . Furthermore, the biological and physical properties of the environment, such as pH and temperature, can also influence the action and toxicity of this compound .
Biochemical Analysis
Biochemical Properties
Silver citrate has unique properties that allow it to interact with various enzymes, proteins, and other biomolecules. For instance, silver nanoparticles, which can be synthesized from this compound, have been found to interact with antioxidant enzymes . Furthermore, this compound has been shown to interact with biological organisms, causing toxicity of silver compounds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, silver nanoparticles synthesized from this compound have been found to alter cellular stress responses, triggering organelle autophagy and apoptosis . Moreover, this compound has been found to exhibit toxic properties that result in death, histopathological alterations in some organs, biochemical changes, and effects on physiological functions .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. For instance, silver ions, which can be derived from this compound, have been found to primarily damage multiple enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to the stalling of the oxidative branch of the TCA cycle and an adaptive metabolic divergence to the reductive glyoxylate pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, silver nanoparticles synthesized from this compound have been found to lose their physical and chemical integrity by two distinct processes: oxidation only (light-independent) and oxidation followed by photo-reduction (light-dependent), following initial dilution from a concentrated (and newly synthesized) AgNP stock solution .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, administration of the smallest (10 nm) nanoparticles resulted in enhanced silver tissue distribution and overt hepatobiliary toxicity compared to larger ones (40 and 100 nm), while coating had no relevant impact .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is known to play a crucial role in cancer metabolism by virtue of its production in the reverse Krebs cycle from glutamine .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. For instance, citrate-coated silver nanoparticles have been found to be transported in saturated porous media .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. For instance, silver nanoparticles synthesized from this compound have been found to localize in various subcellular compartments in oyster larvae .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver citrate can be synthesized through the reaction of silver nitrate with sodium citrate in an aqueous solution. The reaction typically involves the reduction of silver ions (Ag⁺) by citrate ions (C₆H₅O₇³⁻), resulting in the formation of this compound and sodium nitrate as a byproduct .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the formation of high-purity this compound. Protective agents like polyvinylpyrrolidone (PVP) are often used to stabilize the silver nanoparticles formed during the reaction .
Chemical Reactions Analysis
Types of Reactions: Silver citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other byproducts.
Reduction: It can be reduced to metallic silver under certain conditions.
Substitution: Silver ions in this compound can be substituted with other metal ions in specific reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and ascorbic acid are often used.
Substitution: Reactions with other metal salts can lead to the substitution of silver ions.
Major Products Formed:
Oxidation: Silver oxide (Ag₂O) and other oxidized products.
Reduction: Metallic silver (Ag).
Substitution: Various metal citrate complexes.
Scientific Research Applications
Silver citrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Silver nitrate (AgNO₃): Used in similar antimicrobial applications but is more reactive and less stable than silver citrate.
Silver oxide (Ag₂O): Another antimicrobial agent with different solubility and reactivity properties.
Silver acetate (C₂H₃AgO₂): Used in various chemical reactions and has antimicrobial properties.
Uniqueness of this compound: this compound is unique due to its stability and controlled release of silver ions, making it suitable for applications where prolonged antimicrobial activity is desired. Its ability to form stable complexes with other metal ions also adds to its versatility in various chemical and industrial processes .
Properties
IUPAC Name |
trisilver;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Ag/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTYHQJYVDNJJA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ag+].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Ag3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889420 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-45-4 | |
| Record name | Silver citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisilver citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA421A1J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does silver citrate exert its antimicrobial effects?
A1: this compound exhibits potent bacteriostatic and bactericidal properties. The exact mechanism is not fully understood, but research suggests that silver ions (Ag+) released from this compound interact with bacterial cell walls and membranes. This interaction disrupts cell wall integrity, increases membrane permeability, and ultimately leads to cell death [, ]. Additionally, silver ions can penetrate the bacterial cell and interfere with vital cellular processes, such as DNA replication and protein synthesis [, , ].
Q2: What makes this compound a promising antimicrobial agent?
A2: Diluted this compound solutions demonstrate strong antimicrobial activity against a broad spectrum of bacteria, including Gram-negative and Gram-positive strains [, , ]. This broad-spectrum activity makes it a promising candidate for various applications, including the development of novel antibacterial coatings for medical devices and antimicrobial agents for wound healing [, ].
Q3: Is there evidence of this compound's efficacy against biofilms?
A3: Yes, studies using in vitro experimental systems, such as modified Robbins devices, demonstrate that this compound coatings effectively inhibit bacterial adherence and exhibit killing effects against bacteria already adhered to surfaces, indicating potential against biofilms [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is Ag3C6H5O7. It has a molecular weight of 512.64 g/mol.
Q5: How is this compound typically characterized structurally?
A5: Various spectroscopic and microscopic techniques are employed for the structural characterization of this compound, including:
- X-ray powder diffraction (XRD): This technique helps determine the crystal structure and phase purity of this compound [, ].
- Fourier transform infrared spectroscopy (FTIR): FTIR spectroscopy provides information about the functional groups present in the compound and their interactions [, , ].
- Scanning electron microscopy (SEM): SEM allows visualization of the morphology and size of this compound particles [, , ].
- Transmission electron microscopy (TEM): TEM offers higher-resolution imaging for detailed analysis of nanoparticle size, shape, and arrangement [].
Q6: How does the concentration of silver and citric acid affect solution stability?
A7: Solutions with high silver ion concentrations (>13 g/L) and citric acid concentrations below 4 mol/L tend to crystallize over time, forming [Ag3C6H5O7]x·nH2O []. This crystallization can affect the long-term stability and efficacy of this compound solutions.
Q7: What strategies can enhance the stability of this compound formulations?
A8: Research indicates that the addition of stabilizing agents, like povidone, can enhance the stability of this compound solutions and prevent crystallization []. Additionally, optimizing the pH of the formulation can also contribute to improved stability [, ].
Q8: Does this compound possess catalytic activity?
A9: While not extensively explored as a catalyst, this compound demonstrates potential in this area. For instance, studies show that silver nanoparticles synthesized using this compound as a precursor exhibit catalytic activity in the reduction of m-nitrophenylsulfonic sodium [].
Q9: How can this compound be used for synthesizing silver nanoparticles?
A10: this compound acts as a precursor for the synthesis of silver nanoparticles through various methods, including chemical reduction within confined nanodomains like ion-exchange films and porous polystyrene beads []. This method allows for the controlled formation and growth of silver nanoparticles with desired properties.
Q10: What is known about the toxicity of this compound?
A11: Research indicates that this compound exhibits concentration-dependent cytotoxicity. While diluted solutions (0.25% and 0.5%) show acceptable biocompatibility with mouse fibroblasts, higher concentrations can be highly cytotoxic [].
Q11: Are there any studies on the potential bioantagonistic effects of this compound?
A12: Yes, studies have investigated the potential of this compound to mitigate the toxic effects of lead acetate. Research suggests that this compound might possess bioantagonistic properties against lead-induced cardiotoxicity in rat embryos [, , , ].
Q12: What are some promising avenues for future research on this compound?
A12: Further research is needed to:
Q13: What are the potential cross-disciplinary applications of this compound?
A13: this compound's unique properties make it a promising candidate for cross-disciplinary applications, including:
- Biomedical Field: Development of antimicrobial coatings for medical devices, wound dressings, and novel drug delivery systems [, , ].
- Environmental Applications: Utilization in water purification and disinfection technologies due to its broad-spectrum antimicrobial activity [].
- Material Science: Incorporation into polymers and other materials to impart antimicrobial properties [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)

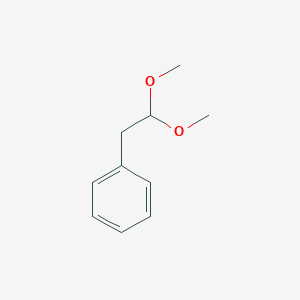



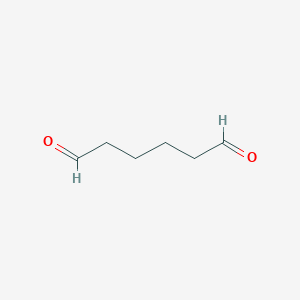
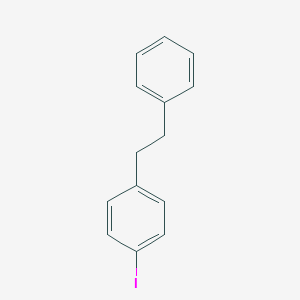
![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
